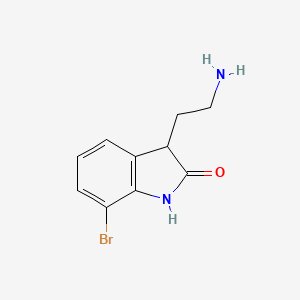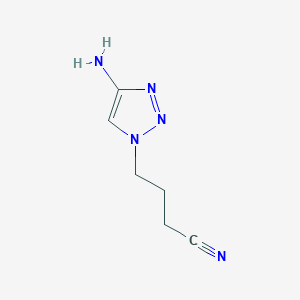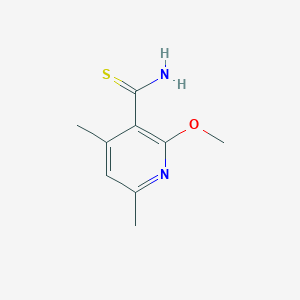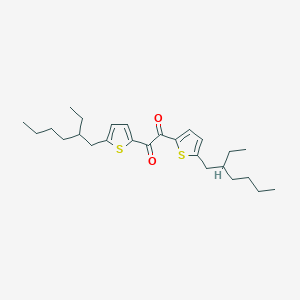
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two thiophene rings substituted with 2-ethylhexyl groups, connected by an ethane-1,2-dione bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione typically involves the following steps:
Formation of Thiophene Rings: The thiophene rings are synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution with 2-Ethylhexyl Groups: The thiophene rings are then substituted with 2-ethylhexyl groups through alkylation reactions.
Formation of Ethane-1,2-dione Bridge: The final step involves the coupling of the substituted thiophene rings with an ethane-1,2-dione moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the thiophene rings.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which 1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound has a similar thiophene-based structure but includes a benzo[1,2-b:4,5-b’]dithiophene core.
2,6-Bis(trimethylstannyl)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another related compound with trimethylstannyl groups.
Uniqueness
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione is unique due to its specific substitution pattern and the presence of the ethane-1,2-dione bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis.
Eigenschaften
Molekularformel |
C26H38O2S2 |
|---|---|
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
1,2-bis[5-(2-ethylhexyl)thiophen-2-yl]ethane-1,2-dione |
InChI |
InChI=1S/C26H38O2S2/c1-5-9-11-19(7-3)17-21-13-15-23(29-21)25(27)26(28)24-16-14-22(30-24)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
InChI-Schlüssel |
WETRHJIPQQMKKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC1=CC=C(S1)C(=O)C(=O)C2=CC=C(S2)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




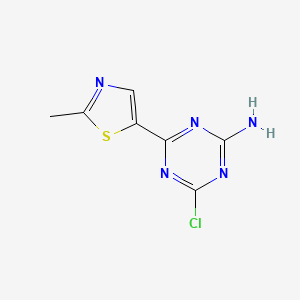

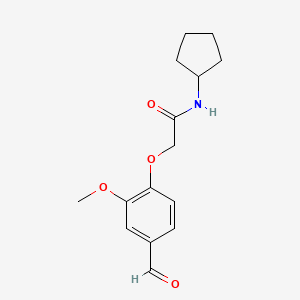

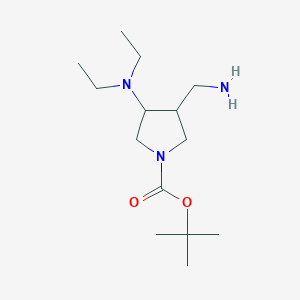

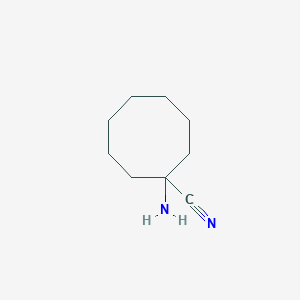
![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)

